molecular formula C13H17NO6 B14483579 Dimethyl 2,5-diacetyl-3-cyanohexanedioate CAS No. 65602-48-4

Dimethyl 2,5-diacetyl-3-cyanohexanedioate

Cat. No.: B14483579
CAS No.: 65602-48-4
M. Wt: 283.28 g/mol
InChI Key: SSPHVTYJNLGPGD-UHFFFAOYSA-N
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Description

Dimethyl 2,5-diacetyl-3-cyanohexanedioate is an organic compound with the molecular formula C12H15NO6 It is known for its unique structure, which includes two acetyl groups, a cyano group, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-diacetyl-3-cyanohexanedioate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with acetyl chloride in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-diacetyl-3-cyanohexanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are amines.

    Substitution: The products depend on the substituent introduced, such as esters or amides.

Scientific Research Applications

Dimethyl 2,5-diacetyl-3-cyanohexanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2,5-diacetyl-3-cyanohexanedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. The acetyl groups may also be involved in acetylation reactions, affecting the activity of enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,5-diacetyl-3-cyanopentanedioate
  • Dimethyl 2,5-diacetyl-3-cyanobutanedioate
  • Dimethyl 2,5-diacetyl-3-cyanopropanedioate

Uniqueness

Dimethyl 2,5-diacetyl-3-cyanohexanedioate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various research applications.

Properties

CAS No.

65602-48-4

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

dimethyl 2,5-diacetyl-3-cyanohexanedioate

InChI

InChI=1S/C13H17NO6/c1-7(15)10(12(17)19-3)5-9(6-14)11(8(2)16)13(18)20-4/h9-11H,5H2,1-4H3

InChI Key

SSPHVTYJNLGPGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(C#N)C(C(=O)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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